(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(3-NITROPHENYL)-7-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE
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Overview
Description
The compound “(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(3-NITROPHENYL)-7-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE” is a complex organic molecule that features multiple functional groups, including nitro, pyrazole, and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(3-NITROPHENYL)-7-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE” typically involves multi-step organic reactions. A general synthetic route may include:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Indazole Core: The indazole core can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate precursor.
Coupling Reactions: The final compound can be assembled through a series of coupling reactions, where the pyrazole and indazole moieties are linked via carbonyl and benzylidene groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro groups can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Amino Derivatives: Formed from the reduction of nitro groups.
Halogenated Compounds: Formed from electrophilic substitution reactions on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology
Antimicrobial Agents: Due to the presence of nitro groups, the compound may exhibit antimicrobial properties and can be studied for its potential use in treating bacterial infections.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry
Materials Science: The compound can be explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of “(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(3-NITROPHENYL)-7-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE” depends on its specific application. For instance, in medicinal chemistry, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-3-{3-nitrophenyl}-3,3a,4,5,6,7-hexahydro-2H-indazole
- 7-{3-nitrobenzylidene}-3-{3-nitrophenyl}-3,3a,4,5,6,7-hexahydro-2H-indazole
Uniqueness
The compound “(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(3-NITROPHENYL)-7-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE” is unique due to the presence of multiple functional groups that can participate in a variety of chemical reactions. This makes it a versatile compound for research and industrial applications. Its structure also allows for the formation of diverse derivatives, enhancing its potential utility in various fields.
Properties
Molecular Formula |
C26H23N7O7 |
---|---|
Molecular Weight |
545.5g/mol |
IUPAC Name |
(1-ethyl-4-nitropyrazol-3-yl)-[(7E)-3-(3-nitrophenyl)-7-[(3-nitrophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone |
InChI |
InChI=1S/C26H23N7O7/c1-2-29-15-22(33(39)40)24(27-29)26(34)30-25(18-8-4-10-20(14-18)32(37)38)21-11-5-7-17(23(21)28-30)12-16-6-3-9-19(13-16)31(35)36/h3-4,6,8-10,12-15,21,25H,2,5,7,11H2,1H3/b17-12+ |
InChI Key |
VYXMSYOEPBOPMV-SFQUDFHCSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCC/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/C3=N2)C5=CC(=CC=C5)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC(=CC=C4)[N+](=O)[O-])C3=N2)C5=CC(=CC=C5)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC(=CC=C4)[N+](=O)[O-])C3=N2)C5=CC(=CC=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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